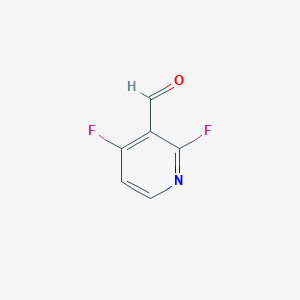

2,4-Difluoronicotinaldehyde

Descripción general

Descripción

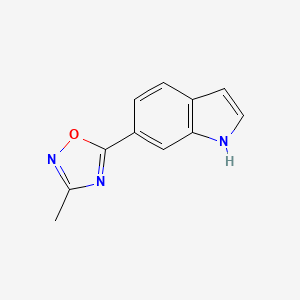

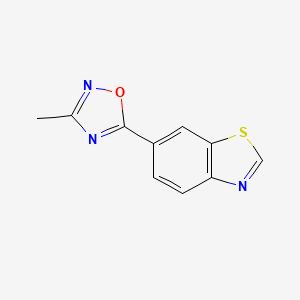

2,4-Difluoronicotinaldehyde is an organic compound with the molecular formula C6H3F2NO . Its average mass is 143.091 Da and its monoisotopic mass is 143.018265 Da .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoronicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Further details about its structure, such as bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.Aplicaciones Científicas De Investigación

Fluorination in Organic Synthesis

Fluorine atoms are increasingly being introduced into organic molecules due to their significant roles in life science and materials science. Difluoromethyl and monofluoromethyl groups, similar to 2,4-Difluoronicotinaldehyde, enhance the properties of target molecules. Various CF2H- and CH2F-containing pharmaceuticals and agrochemicals have been developed, demonstrating the utility of these groups in synthetic design (Hu, Zhang, & Wang, 2009).

Chemical Sensing and Detection

Innovative applications in chemical sensing and detection have been explored with compounds structurally related to 2,4-Difluoronicotinaldehyde. For example, heteroaryl-substituted air-tolerant diphosphacyclobutane-2,4-diyls have been used effectively for capturing hydrogen fluoride, indicating potential applications for the detection of HF and the development of fluorine technology (Ueta, Mikami, & Ito, 2015).

Fluorinated Compounds in Molecular Sensing

Fluorinated compounds, such as those based on 2,4-Difluoronicotinaldehyde, have been utilized in molecular sensors and photosensitizers for solar cells. BF2-based fluorophores, including BODIPY and BOPHY, exhibit features like high quantum yields, fine-tuned absorption, and emission spectra, demonstrating the potential of fluorinated compounds in diverse research areas (Bismillah & Aprahamian, 2021).

Environmental Remediation

The removal of toxic pollutants like 2,4-dichlorophenol from wastewater using immobilized enzymes has been studied. This research showcases the potential of enzyme-based systems for the removal of hazardous substances, providing insights into the environmental applications of fluorine-containing compounds (Wang et al., 2015).

Safety And Hazards

While specific safety data for 2,4-Difluoronicotinaldehyde is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This often includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .

Propiedades

IUPAC Name |

2,4-difluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEBQLYVUCEZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719188 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoronicotinaldehyde | |

CAS RN |

1227564-60-4 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)

![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)

![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)